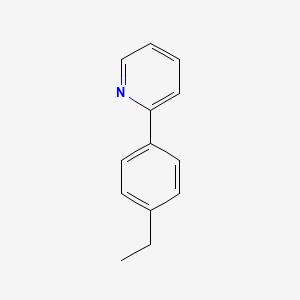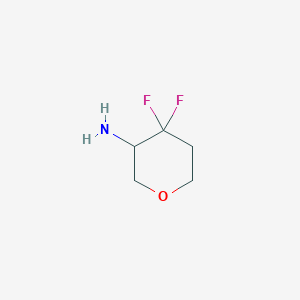![molecular formula C12H16ClN3O B7980382 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride](/img/structure/B7980382.png)
1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one hydrochloride is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various scientific fields, including medicinal chemistry and pharmacology. The spirocyclic framework imparts significant stability and rigidity to the molecule, making it an attractive candidate for drug development and other industrial applications.
Métodos De Preparación
The synthesis of 1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide or its derivatives under acidic conditions.
Spirocyclization: The spirocyclic structure is introduced via a cyclization reaction involving a piperidine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one hydrochloride can be compared with other spirocyclic compounds, such as:
Spiro[indole-3,4’-piperidine]: This compound features a similar spirocyclic structure but with an indole core, offering different biological activities and applications.
Oxa-spirocycles: These compounds incorporate an oxygen atom into the spirocyclic unit, enhancing water solubility and reducing lipophilicity.
Tetrahydroquinoline Spiro Compounds: These compounds are synthesized via cascade reactions and are known for their pharmaceutical importance.
The unique combination of the quinazolinone and piperidine moieties in 1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one hydrochloride distinguishes it from these similar compounds, providing a distinct set of chemical and biological properties.
Propiedades
IUPAC Name |
spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c16-11-14-10-4-2-1-3-9(10)12(15-11)5-7-13-8-6-12;/h1-4,13H,5-8H2,(H2,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYYCCHWNRPAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC(=O)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B7980326.png)


![2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate](/img/structure/B7980351.png)
![(2S)-2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B7980356.png)
![(2S)-2-[[(2S)-2-azaniumyl-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate](/img/structure/B7980363.png)




